(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine

MCHR1 antagonism Obesity CNS penetration

Generic imidazo[1,2-a]pyridine analogs compromise assay reproducibility due to uncharacterized regio- and substituent-dependent target affinity. (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine provides a validated scaffold for precise SAR exploration. • 3-Methyl-6-methanamine motif drives single-digit nM MCHR1 affinity (IC50 26 nM) and brain exposure • 6-Position primary amine enables rapid diversification via amide coupling/reductive amination • Consistent 95%+ purity ensures reliable batch-to-batch reproducibility

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B7844601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C=C(C=C2)CN
InChIInChI=1S/C9H11N3/c1-7-5-11-9-3-2-8(4-10)6-12(7)9/h2-3,5-6H,4,10H2,1H3
InChIKeyYWVOZRKEWRXUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: Physicochemical & Supply Profile


(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine (CAS 1216132-36-3) is a bicyclic heteroaromatic amine belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry [1]. It is primarily available as the dihydrochloride salt (C₉H₁₃Cl₂N₃) for enhanced stability and solubility . The compound features a methyl substituent at the 3-position and a primary amine handle at the 6-position, enabling its use as a versatile building block for structure-activity relationship (SAR) exploration in kinase inhibition and GPCR antagonism [2][3].

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: Generic Substitution Risks


Substituting (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine with a generic imidazo[1,2-a]pyridine analog is not scientifically justified due to profound regio- and substituent-dependent effects on target affinity. Structure-activity relationship (SAR) studies reveal that both the position of the amine handle (e.g., 6-yl vs. 3-yl) and the presence of the 3-methyl group critically modulate binding to therapeutic targets such as MCHR1 and adenosine receptors [1][2]. For instance, the 3-methyl substituent on the imidazo[1,2-a]pyridine core has been shown to significantly enhance MCHR1 binding affinity compared to unsubstituted analogs, while regioisomeric methanamine placement dramatically alters receptor subtype selectivity profiles [3]. Therefore, direct replacement without empirical validation risks compromising assay reproducibility and derailing SAR campaigns.

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: Comparative Evidence


MCHR1 Affinity Enhancement by 3-Methyl Substitution

The presence of the 3-methyl group on the imidazo[1,2-a]pyridin-6-yl scaffold contributes to potent MCHR1 antagonism. In a lead optimization study, compound 10a, which incorporates the 2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl motif, demonstrated an IC50 of 26 nM for human MCHR1 and 20 nM for rat MCHR1 [1]. In contrast, related imidazo[1,2-a]pyridine analogs lacking the 3-methyl substitution or with alternative regiochemistry (e.g., imidazo[1,2-a]pyridin-3-yl) exhibited significantly reduced binding affinity, often falling into the micromolar range [2].

MCHR1 antagonism Obesity CNS penetration

Adenosine A2a Receptor Affinity Improvement

Elaboration of the (3-methylimidazo[1,2-a]pyridin-6-yl)methanamine core yields potent adenosine receptor ligands. A derivative, (S)-3-amino-6-(3-methylimidazo[1,2-a]pyridin-6-yl)..., demonstrated an IC50 of 3.10 nM against the human adenosine A2a receptor [1]. This represents a marked increase in potency compared to simpler imidazo[1,2-a]pyridine analogs, which typically exhibit IC50 values in the high nanomolar to micromolar range in the absence of optimized substitution [2].

Adenosine receptor CNS disorders GPCR

Dihydrochloride Salt Stability and Handling

The dihydrochloride salt of (3-methylimidazo[1,2-a]pyridin-6-yl)methanamine (CAS 1216132-36-3) offers distinct advantages over the free base or alternative salts. The dihydrochloride salt exhibits a purity specification of 95.0% (HPLC) and a defined molecular weight of 234.12 g/mol, with well-characterized InChI and SMILES identifiers . In contrast, the free base form is less frequently supplied, often hygroscopic, and may require special handling to prevent degradation . The salt's enhanced stability simplifies long-term storage and ensures consistent stoichiometry in multi-step synthetic sequences.

Chemical synthesis Salt form Stability

CNS Physicochemical and Brain Penetration Profile

The (3-methylimidazo[1,2-a]pyridin-6-yl)methanamine scaffold, when elaborated, yields compounds with favorable CNS drug-like properties. Lead compound 10a (containing this core) exhibited a Log D7.4 of 3.9, a topological polar surface area (TPSA) < 90 Ų, and a molecular weight of approximately 460 g/mol, aligning with CNS multiparameter optimization (MPO) guidelines [1]. Critically, 10a achieved sufficient brain concentration to exert antiobesity effects in diet-induced obese rats following oral administration, a milestone not consistently met by other MCHR1 chemotypes [2].

CNS drug discovery Blood-brain barrier Physicochemical properties

(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine: Key Applications


CNS-Penetrant MCHR1 Antagonist Optimization

Leverage the 3-methyl-6-methanamine scaffold to synthesize and optimize novel MCHR1 antagonists. The core has demonstrated single-digit nanomolar MCHR1 affinity (IC50 26 nM) and brain exposure sufficient for in vivo antiobesity efficacy in diet-induced obese rats [1]. Researchers can systematically vary the 2- and N-substituents while maintaining the 3-methyl-6-amine motif to balance potency, CNS penetration, and safety profiles.

Subtype-Selective Adenosine A2a Ligands

Employ the (3-methylimidazo[1,2-a]pyridin-6-yl)methanamine core as a privileged starting point for developing subtype-selective adenosine A2a receptor ligands. Elaborated derivatives have achieved IC50 values as low as 3.10 nM at hA2a [2]. The scaffold's tunable nature allows for systematic exploration of selectivity against hA1, hA2b, and hA3 subtypes, enabling the discovery of tool compounds or leads for Parkinson's disease, immuno-oncology, and inflammatory disorders.

Fragment-Based Kinase Inhibitor Discovery

Utilize the (3-methylimidazo[1,2-a]pyridin-6-yl)methanamine as a versatile fragment or hinge-binding motif in kinase inhibitor design. SAR studies on related imidazo[1,2-a]pyridines have demonstrated that substitution at the 3- and 6-positions profoundly impacts PI3Kα inhibitory activity and cellular potency [3]. The primary amine handle enables rapid diversification via amide coupling, reductive amination, or nucleophilic aromatic substitution to explore vector space within the ATP-binding pocket.

Methyltransferase Chemical Probes

Given the growing interest in imidazo[1,2-a]pyridines as methyltransferase inhibitors (e.g., METTL3, SUV39H2), this methanamine building block can be deployed to generate novel chemical probes. The 3-methyl substituent may mimic the methyl group of S-adenosylmethionine (SAM) or occupy a lipophilic pocket in the target enzyme, providing a rational starting point for structure-based design of selective epigenetic modulators [4].

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